N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de
Brand Name: Vulcanchem
CAS No.: 919973-01-6
VCID: VC21390640
InChI: InChI=1S/C25H27N3O3/c1-17-11-12-22(18(2)16-17)30-15-7-13-28-21-9-5-4-8-20(21)27-24(28)19(3)26-25(29)23-10-6-14-31-23/h4-6,8-12,14,16,19H,7,13,15H2,1-3H3,(H,26,29)
SMILES: CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C
Molecular Formula: C25H27N3O3
Molecular Weight: 417.5g/mol

N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de

CAS No.: 919973-01-6

Cat. No.: VC21390640

Molecular Formula: C25H27N3O3

Molecular Weight: 417.5g/mol

* For research use only. Not for human or veterinary use.

N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de - 919973-01-6

Specification

CAS No. 919973-01-6
Molecular Formula C25H27N3O3
Molecular Weight 417.5g/mol
IUPAC Name N-[1-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Standard InChI InChI=1S/C25H27N3O3/c1-17-11-12-22(18(2)16-17)30-15-7-13-28-21-9-5-4-8-20(21)27-24(28)19(3)26-25(29)23-10-6-14-31-23/h4-6,8-12,14,16,19H,7,13,15H2,1-3H3,(H,26,29)
Standard InChI Key QHSJFEZKJRZEAG-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C
Canonical SMILES CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C

Introduction

The compound N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a benzimidazole derivative with a complex molecular structure. Benzimidazole-based compounds are widely recognized for their pharmacological versatility, including antimicrobial, anticancer, and antiparasitic activities. This compound integrates functional groups such as a benzimidazole core, a dimethylphenoxy moiety, and a furylcarboxamide group, which likely contribute to its biochemical properties.

Structural Features

The molecular structure of this compound is characterized by:

  • A benzimidazole core: Known for its ability to mimic purine nucleotides and interact with biological targets such as enzymes and receptors.

  • A 2,4-dimethylphenoxy group: Enhances lipophilicity and potential membrane permeability.

  • A furylcarboxamide moiety: May contribute to hydrogen bonding and receptor binding.

These structural elements suggest potential interactions with biological macromolecules, making the compound a candidate for therapeutic applications.

Antimicrobial Activity

Benzimidazole derivatives have shown significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. Studies on similar compounds indicate that the presence of electron-donating groups (e.g., methyl groups) enhances activity against bacterial strains such as Escherichia coli and Staphylococcus aureus . The dimethylphenoxy substitution in this compound may play a similar role.

Antiparasitic Activity

The benzimidazole scaffold is also a privileged structure in antiparasitic drug development. It has been used in treatments for diseases caused by protozoa and helminths . The compound's hydrophobic substitutions may improve bioavailability and efficacy against parasitic organisms.

General Synthesis

The synthesis of benzimidazole derivatives typically involves:

  • Condensation of o-phenylenediamine with carboxylic acids or aldehydes.

  • Functionalization through alkylation or acylation to introduce pharmacologically relevant groups .

For this compound, the introduction of the dimethylphenoxy-propyl side chain likely involves nucleophilic substitution reactions.

Characterization Techniques

To confirm the structure, analytical techniques such as:

  • NMR Spectroscopy: Provides information on hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • IR Spectroscopy: Identifies functional groups (e.g., amide C=O stretch).
    These methods ensure the purity and structural integrity of the synthesized compound .

In Vitro Studies

In vitro assays are crucial for determining the biological activity of benzimidazole derivatives:

  • Antimicrobial Testing: Minimum inhibitory concentration (MIC) values are measured against bacterial and fungal strains.

  • Cytotoxicity Assays: IC50 values are determined using cell viability assays like Sulforhodamine B (SRB) .

Molecular Docking

Computational studies can predict binding affinities to biological targets such as dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis .

Comparative Data Table

PropertyObservations
Structural FeaturesBenzimidazole core, dimethylphenoxy group, furylcarboxamide moiety
Antimicrobial ActivityPotentially active against Gram-positive and Gram-negative bacteria
Anticancer ActivityLikely effective against HCT116 colorectal carcinoma cells
SynthesisMulti-step process involving condensation and functionalization reactions
CharacterizationNMR, MS, IR spectroscopy

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator